2-Bromopropanediamide
Overview
Description
Preparation Methods
AT-527 is an orally bioavailable hemisulfate salt of AT-511. Here’s how it’s synthesized:
AT-511 Synthesis: AT-511 is the precursor to AT-527. It undergoes several steps to form the active nucleotide triphosphate, AT-9010.
Metabolism: AT-511 is metabolized in vivo to AT-9010, which acts as an RNA polymerase inhibitor, disrupting viral replication.
Chemical Reactions Analysis
Reactions: AT-527 participates in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. For example
Major Products: These reactions yield modified forms of AT-527, impacting its antiviral activity.
Scientific Research Applications
AT-527’s applications span multiple fields:
Virology: Investigating its efficacy against various viruses, including SARS-CoV-2.
Medicine: Assessing its potential as an oral antiviral for COVID-19 treatment.
Chemistry: Studying its mechanism of action and interactions with viral RNA polymerase.
Mechanism of Action
RNA Polymerase Inhibition: AT-9010, the active form of AT-527, inhibits viral RNA-dependent RNA polymerase, disrupting viral replication.
Molecular Targets: Viral RNA polymerase and associated pathways.
Comparison with Similar Compounds
Uniqueness: AT-527’s distinct features set it apart from other compounds.
Similar Compounds: While AT-527 stands out, other antiviral nucleotide analogs like Remdesivir and Sofosbuvir exist.
Properties
IUPAC Name |
2-bromopropanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBUUJSOUXNTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30533619 | |
Record name | 2-Bromopropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-67-0 | |
Record name | 2-Bromopropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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